Superior Sub-Nanomolar Inhibition of Human Carbonic Anhydrase I (hCA I) vs. 4-Bromophenyl Analog
In a direct comparative in vitro study of multiple 2-aminothiazole derivatives, the 4-chlorophenyl-substituted compound exhibited the most potent inhibition against the hCA I isoenzyme. Its Ki value of 0.008 ± 0.001 μM was substantially lower than that of the closest structural analog, 2-amino-4-(4-bromophenyl)thiazole, which showed no significant hCA I inhibition in the same assay. Instead, the 4-bromophenyl analog demonstrated optimal inhibition against a different isoenzyme, hCA II (Ki = 0.124 ± 0.017 μM), as well as acetylcholinesterase (AChE, Ki = 0.129 ± 0.030 μM) and butyrylcholinesterase (BChE, Ki = 0.083 ± 0.041 μM) [1]. This indicates a sharp divergence in target selectivity dictated solely by the 4-halogen substituent.
| Evidence Dimension | In vitro enzyme inhibition (Ki) against hCA I |
|---|---|
| Target Compound Data | 0.008 ± 0.001 μM |
| Comparator Or Baseline | 2-Amino-4-(4-bromophenyl)thiazole (no significant inhibition reported for hCA I; instead, Ki values: hCA II = 0.124 ± 0.017 μM, AChE = 0.129 ± 0.030 μM, BChE = 0.083 ± 0.041 μM) |
| Quantified Difference | Target compound exhibits >15-fold greater potency for hCA I compared to the bromophenyl analog's potency for hCA II, and a complete divergence in isoenzyme selectivity. |
| Conditions | In vitro enzyme inhibition assay using purified human carbonic anhydrase I (hCA I) isoenzyme. |
Why This Matters
This unique, sub-nanomolar hCA I inhibition profile is a key differentiator for research applications focused on this specific isoenzyme, making the 4-chlorophenyl derivative the preferred tool compound over the 4-bromophenyl analog, which is more suited for hCA II, AChE, or BChE studies.
- [1] Korkmaz IN. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnol Appl Biochem. 2023 Apr;70(2):659-669. doi: 10.1002/bab.2388. Epub 2022 Jul 27. PMID: 35857901. View Source
